molecular formula C24H14ClF2N3O2S2 B2484207 (E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide CAS No. 326916-63-6

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide

Cat. No.: B2484207
CAS No.: 326916-63-6
M. Wt: 513.96
InChI Key: FBABKUZGDOFQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C24H14ClF2N3O2S2 and its molecular weight is 513.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing efficient synthetic routes for compounds similar to the one , utilizing microwave-assisted synthesis and conventional methods for the creation of novel derivatives. These studies highlight the importance of such compounds in pharmaceutical and material sciences due to their unique chemical structures and potential functionalities. For example, the microwave irradiation method has been demonstrated as a remarkably successful, environmentally friendly approach that yields higher product amounts in less time compared to traditional heating methods (P. Ravula et al., 2016).

Biological Applications

The compound's derivatives have been studied for their biological activities, including anti-inflammatory, antibacterial, and anticancer properties. These activities are attributed to their chemical structure, allowing for the potential development of new therapeutic agents. For instance, certain derivatives have shown potent anti-inflammatory and antibacterial activities, suggesting their utility in treating various inflammatory conditions and bacterial infections (T. Selvam et al., 2012).

Anticancer Evaluation

A significant area of interest is the evaluation of these compounds' anticancer properties. Research has indicated that specific derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, which could be crucial for developing new cancer therapies. The structure-activity relationship studies help in understanding the molecular basis of their anticancer effects, paving the way for the design of more effective anticancer agents (B. Ravinaik et al., 2021).

Molecular Docking Studies

Molecular docking and quantum chemical calculations have been employed to further understand the interaction between these compounds and biological targets. These studies provide insights into the molecular mechanisms underlying their biological activities and help identify potential therapeutic applications. For instance, docking studies have been used to predict the antibacterial and antifungal effects of these compounds, offering a computational approach to drug discovery (A. Viji et al., 2020).

Properties

IUPAC Name

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClF2N3O2S2/c25-17-5-1-14(2-6-17)20-13-33-24(29-20)30-22(31)16(12-28)11-18-7-10-21(32-18)15-3-8-19(9-4-15)34-23(26)27/h1-11,13,23H,(H,29,30,31)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBABKUZGDOFQCZ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.